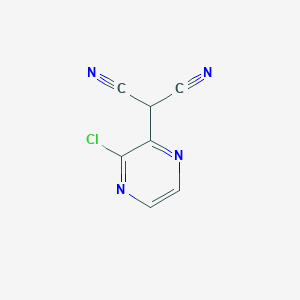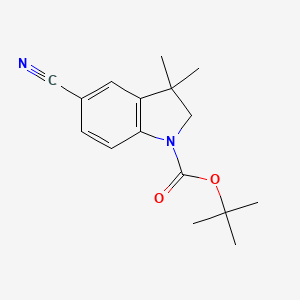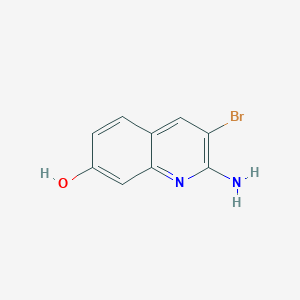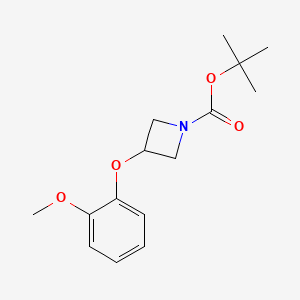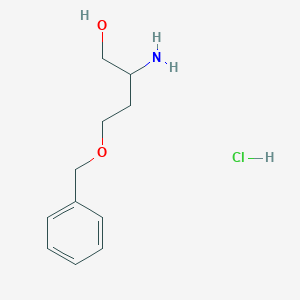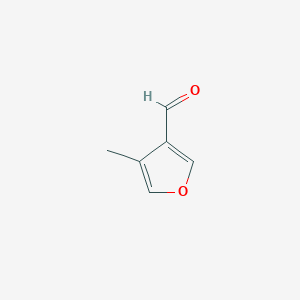
4-Methylfuran-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylfuran-3-carbaldehyde is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structure, which includes a methyl group at the fourth position and an aldehyde group at the third position. It is used in various chemical syntheses and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylfuran-3-carbaldehyde typically involves the use of substituted furans. One common method is the Paal–Knorr reaction, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions . Another method includes the use of acetylene derivatives and the Feist–Benary synthesis, which involves the annulation of β-dicarbonyl compounds and α-haloketones .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, in hydrogenation reactions is common. These methods are designed to be efficient and scalable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylfuran-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the positions adjacent to the oxygen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: 4-Methylfuran-3-carboxylic acid.
Reduction: 4-Methylfuran-3-methanol.
Substitution: Various substituted furans depending on the electrophile used.
Applications De Recherche Scientifique
4-Methylfuran-3-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methylfuran-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit the function of these biomolecules, leading to its observed antibacterial and antifungal effects . The compound’s reactivity is largely due to the presence of the aldehyde group, which is highly reactive towards nucleophiles .
Comparaison Avec Des Composés Similaires
Furfural: Another furan derivative with an aldehyde group, but without the methyl substitution.
2-Methylfuran: Similar structure but lacks the aldehyde group.
5-Methylfurfural: Similar structure with the aldehyde group at a different position.
Uniqueness: 4-Methylfuran-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl group and an aldehyde group on the furan ring allows for a diverse range of chemical transformations and applications .
Propriétés
Numéro CAS |
107658-19-5 |
|---|---|
Formule moléculaire |
C6H6O2 |
Poids moléculaire |
110.11 g/mol |
Nom IUPAC |
4-methylfuran-3-carbaldehyde |
InChI |
InChI=1S/C6H6O2/c1-5-3-8-4-6(5)2-7/h2-4H,1H3 |
Clé InChI |
XVLTWSMCDADDAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propanenitrile](/img/structure/B13901502.png)
![1,1'-(2-Propen-1-ylimino)bis[2-propanol]](/img/structure/B13901506.png)

![8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13901520.png)
![8-chlorotetrazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B13901521.png)
![2-Chloro-4-(1-cyclohexylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13901522.png)
